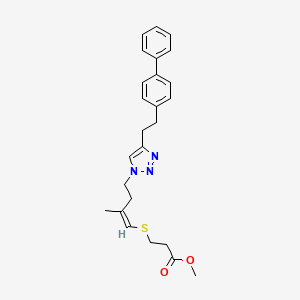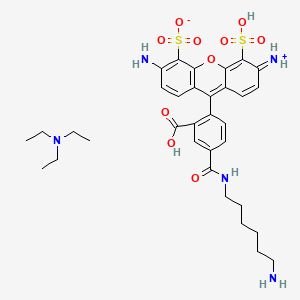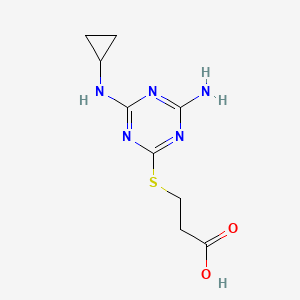![molecular formula C18H19N5O3 B12373624 1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)
1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea is a complex organic compound that features a unique structure combining an isoquinoline derivative with a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea typically involves multiple steps:
Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative, which can be achieved through a Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Propyl Chain: The next step involves the introduction of a propyl chain to the isoquinoline derivative. This can be achieved through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst.
Formation of the Urea Moiety: The final step involves the formation of the urea moiety. This can be achieved through the reaction of the propyl-substituted isoquinoline derivative with an isocyanate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, such as cancer or neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK or PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea can be compared with other similar compounds, such as:
1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-phenylurea: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness: The uniqueness of 1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19N5O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea |
InChI |
InChI=1S/C18H19N5O3/c1-20-18(26)22-17(19)21-9-4-10-23-15(24)12-7-2-5-11-6-3-8-13(14(11)12)16(23)25/h2-3,5-8H,4,9-10H2,1H3,(H4,19,20,21,22,26) |
InChI Key |
VNMWGTRFSKDYBH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC(=NCCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)

![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)

![3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)
![1-[4-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-(1-oxo-3H-2-benzofuran-5-yl)urea](/img/structure/B12373596.png)
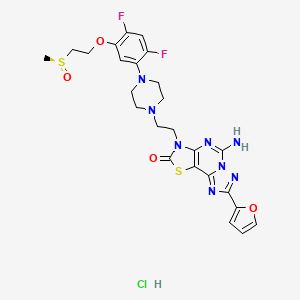
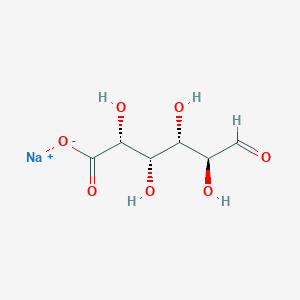
![2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one](/img/structure/B12373615.png)
